2-Propanol, 1-(2-methoxy-1-methylethoxy)-
Description
Advanced Structural Analysis and Isomeric Considerations
The chemical identity of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- is more complex than a single structural name suggests. The industrial production method inherently leads to a mixture of related structures.
Commercial DPM is not a single compound but a mixture of four structural isomers. wikipedia.orgoecd.org This isomeric mixture arises from the reaction of propylene (B89431) oxide with methanol (B129727). atamanchemicals.com Propylene oxide is an unsymmetrical epoxide, and its ring-opening can occur at two different positions, leading to the formation of two primary isomers of propylene glycol methyl ether (PGME). These PGME isomers then react with another molecule of propylene oxide to yield the four isomers of DPM.
An OECD SIDS report provides a typical distribution of the four isomers in commercial DPM: oecd.org
40-50% 1-(2-methoxypropoxy)propan-2-ol
40-45% 1-(2-methoxy-1-methylethoxy)propan-2-ol
2-5% 2-(2-methoxypropoxy)propan-1-ol (B81100)
3-5% 2-(2-methoxy-1-methylethoxy)propan-1-ol
This distribution highlights that the product is dominated by two major isomers, with the title compound, 1-(2-methoxy-1-methylethoxy)-2-propanol, being one of them. The specific ratio of these isomers can influence the bulk physical properties of the solvent mixture. researchgate.net
| Isomer Name | CAS Number | Typical Percentage | Structure |
|---|---|---|---|
| 1-(2-methoxypropoxy)propan-2-ol | 13429-07-7 | 40-50% | CH₃OCH₂CH(CH₃)OCH₂CH(OH)CH₃ |
| 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 | 40-45% | CH₃CH(OCH₃)CH₂OCH₂CH(OH)CH₃ |
| 2-(2-methoxypropoxy)propan-1-ol | 13588-28-8 | 2-5% | CH₃OCH₂CH(CH₃)OCH(CH₃)CH₂OH |
| 2-(2-methoxy-1-methylethoxy)propan-1-ol | 55956-21-3 | 3-5% | CH₃CH(OCH₃)CH₂OCH(CH₃)CH₂OH |
Each of the four structural isomers of DPM contains at least one chiral center—a carbon atom attached to four different groups. The presence of these stereocenters means that each structural isomer can exist as multiple stereoisomers (enantiomers and diastereomers). For instance, the main isomer, 1-(2-methoxy-1-methylethoxy)-2-propanol, has two chiral centers, leading to four possible stereoisomers.
While specific studies on the chiral recognition of DPM isomers are not widely published, the principles of stereochemistry are fundamental to understanding its interactions in complex systems. Chiral recognition, where one chiral molecule interacts differently with the enantiomers of another chiral molecule, is a critical concept in pharmacology and materials science. The different spatial arrangements of the stereoisomers of DPM could lead to variations in their binding affinity to chiral substrates, such as enzymes or chiral polymers. This is a potential area for future research, particularly if DPM is used in applications involving biological systems or the synthesis of chiral materials.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexible ether linkages and the propanol (B110389) backbone of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- allow for a multitude of possible conformations. The relative energies of these conformers are determined by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding between the hydroxyl group and an ether oxygen.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methoxypropan-2-yloxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(8)4-10-7(2)5-9-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYZMNBUZFHYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027809 | |
| Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027809 | |
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Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-32-7, 34590-94-8 | |
| Record name | 1-(2-Methoxy-1-methylethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20324-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropylene glycol monomethyl ether | |
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| Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxymethylethoxy)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.353 | |
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| Record name | 1-(2-methoxy-1-methylethoxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PPG-2 METHYL ETHER | |
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Synthetic Methodologies and Chemical Process Research for 2 Propanol, 1 2 Methoxy 1 Methylethoxy
Mechanistic Investigations of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- Synthesis Pathways
Understanding the reaction mechanism is crucial for controlling the synthesis process and optimizing the yield of the desired isomers.
The fundamental reaction for the synthesis is the base-catalyzed nucleophilic ring-opening of propylene (B89431) oxide by methanol (B129727). This alkoxylation reaction is highly exothermic, releasing approximately 90 kJ/mol of heat. frontiersin.org The mechanism proceeds as follows:
Activation of the Alcohol: In the presence of a basic catalyst, methanol is deprotonated to form a methoxide (B1231860) anion (CH₃O⁻). This is a more potent nucleophile than methanol itself.
Nucleophilic Attack: The methoxide anion attacks one of the carbon atoms of the propylene oxide's epoxide ring. The nature of the catalyst influences which carbon is preferentially attacked. Basic catalysts generally favor the anti-Markovnikov addition, leading to the formation of the secondary alcohol, 1-methoxy-2-propanol (B31579), as the major primary product. researchgate.net
Ring-Opening: This attack forces the strained three-membered epoxide ring to open, forming an alkoxide intermediate.
Proton Transfer: The alkoxide intermediate then abstracts a proton from another methanol molecule, regenerating the methoxide catalyst and forming the propylene glycol methyl ether (PGME) product.
The resulting PGME can then act as the alcohol for a subsequent alkoxylation reaction with another propylene oxide molecule to form dipropylene glycol methyl ether (DPM). atamanchemicals.com
Catalysis is central to the synthesis, dictating reaction rate and selectivity. Research has explored both homogeneous and heterogeneous systems.
Homogeneous catalysts, which exist in the same phase as the reactants, are commonly used in commercial processes for producing propylene glycol ethers. google.com These catalysts typically include basic compounds such as alkali-metal hydroxides (e.g., NaOH) and sodium methoxide. google.comresearchgate.net Amines are also employed as homogeneous catalysts. researchgate.netgoogle.com The primary advantage of these catalysts is their high activity. However, a significant drawback is the difficulty of separating them from the final product, which can necessitate complex and costly purification steps. mdpi.com Some processes utilize a dual catalytic system, combining a homogeneous catalyst like sodium methoxide in the feed with a heterogeneous catalyst in the reactor to enhance activity and maintain the stability of the solid catalyst. google.comgoogle.com
Heterogeneous catalysts offer a significant process advantage due to their ease of separation from the reaction mixture, enabling their use in fixed-bed reactors and simplifying product purification. researchgate.netmdpi.com A wide array of solid catalysts has been investigated for the synthesis of propylene glycol ethers.
Research has shown that basic or mildly basic solid catalysts are effective. These include:
Basic Metal Oxides: Magnesium oxide (MgO) has been found to be a selective catalyst for 1-methoxy-2-propanol. researchgate.net Its moderate base strength is sufficient to dissociate methanol into methoxide ions without strongly adsorbing it, facilitating the reaction with propylene oxide. researchgate.net Other oxides like α-Fe₂O₃ have also demonstrated high conversion and selectivity. researchgate.net
Modified Silicas and Clays (B1170129): Materials such as amine-modified porous silica (B1680970) and alumina-pillared clays have been explored as solid base catalysts. researchgate.net
Zeolites and Metal-Organic Frameworks: Zeolitic imidazolate frameworks (ZIF-8) have been shown to be efficient heterogeneous catalysts for the reaction, with performance linked to the number and accessibility of basic sites. researchgate.netresearchgate.net
The table below summarizes the performance of various heterogeneous catalysts in the synthesis of the precursor, propylene glycol methyl ether (PGME).
| Catalyst | Temperature (°C) | PO Conversion (%) | Selectivity to 1-methoxy-2-propanol (%) |
| α-Fe₂O₃ | 160 | 97.7 | 83.0 |
| MgO | - | - | High selectivity |
| ZIF-8 | - | High | Dependent on crystal size |
| Data sourced from multiple research findings. researchgate.netresearchgate.net |
Kinetic studies are essential for reactor design and process optimization. The reaction rate is influenced by temperature, pressure, catalyst concentration, and reactant ratios. Research on the reaction between propylene oxide and methanol has provided key kinetic insights. For instance, a kinetic study using an ionic liquid catalyst in a micro-tubular reactor found that the main reaction rate to form 1-methoxy-2-propanol was approximately 20 times faster than the side reaction rate to form the 2-methoxy-1-propanol isomer in the temperature range of 363–383 K. researchgate.net
A detailed kinetic investigation of the NaOH-catalyzed reaction between propylene oxide and methanol was conducted, leading to the formulation of rate equations for the individual reaction steps. umich.edu Such models are critical for predicting product distribution and optimizing reaction conditions.
Thermodynamic properties for the target compound, 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, have been calculated using computational methods. These data are vital for chemical engineering calculations, including reactor heat balances and separation process design.
| Property | Value | Unit |
| Standard Gibbs free energy of formation (ΔfG°) | -343.64 | kJ/mol |
| Molecular Weight | 148.20 | g/mol |
| Normal Boiling Point (Tboil) | 464.08 | K |
| Data from Joback Calculated Property and IUPAC. chemeo.comnist.gov |
Catalytic Systems in the Synthesis of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
Process Optimization Strategies for High-Purity 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
The demand for high-purity glycol ethers necessitates advanced process optimization strategies that go beyond simple batch reactions. Key areas of research include reactor design and integrated reaction-separation systems.
Continuous Reactor Systems: Shifting from traditional semi-batch reactors to continuous processes can significantly improve productivity and safety. frontiersin.org Continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs) have been explored. frontiersin.orgmdpi.com The use of a PFR with a solid acid catalyst (Amberlyst-15) for a related esterification reaction demonstrated the potential for simplified, continuous production with easier purification. mdpi.com
Microreactors: Micro-tubular circulating reactors have shown remarkable potential for intensifying the synthesis process. The enhanced mass and heat transfer in such systems can dramatically shorten reaction times (e.g., from 180 minutes to 20 minutes) while achieving high yields (92%). researchgate.net
Catalytic Distillation: This technology combines reaction and distillation in a single unit. For the synthesis of PGME, a process has been patented that uses a catalytic distillation column containing a fixed heterogeneous basic catalyst. google.comgoogle.com Reactants are fed to the column, and the reaction occurs concurrently with the separation of the products. This method can drive the reaction towards completion and continuously remove the desired product, leading to higher purity and efficiency. google.com
These advanced strategies aim to improve selectivity, enhance reaction rates, and simplify purification, all of which are critical for the economic and sustainable production of high-purity 2-Propanol, 1-(2-methoxy-1-methylethoxy)-.
Separation and Purification Methodologies for Isomer Mixtures
The production of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, also known as dipropylene glycol methyl ether (DPGME), inherently yields a complex mixture of isomers. The commercial product is not a single, pure compound but rather a blend of up to eight different isomeric forms. scbt.com The distribution of these isomers is largely determined by the reaction of propylene oxide with methanol, which first forms an isomeric mixture of propylene glycol monomethyl ether (PGME), primarily the alpha-isomer (1-methoxy-2-propanol) and the beta-isomer (2-methoxy-1-propanol). scbt.comgoogle.com Subsequent reactions with another molecule of propylene oxide lead to the formation of DPGME isomers.
The alpha-isomers, which feature a secondary alcohol configuration, are thermodynamically favored and therefore predominate in the final product mixture. scbt.com In contrast, the beta-isomers, characterized by a primary alcohol, are formed as by-products. scbt.comgoogle.com The specific composition of the isomer mixture can significantly influence the physicochemical properties of the solvent, making the separation and purification process critical for applications that demand high purity, such as in the electronics and semiconductor industries. google.comacs.org
A typical isomeric distribution for a commercial DPGME product is detailed in the table below.
Table 1: Typical Isomer Composition of Commercial Dipropylene Glycol Methyl Ether (DPGME)
| Isomer Name | Isomer Type | Configuration | Percentage in Mixture (%) |
|---|---|---|---|
| 1-(2-methoxy-1-methylethoxy)-2-propanol | α-α | Secondary Alcohol | 69.3 |
| 1-(2-methoxy-2-methylethoxy)-2-propanol | α-β | Secondary Alcohol | 27.8 |
| 2-(2-methoxy-1-methylethoxy)-1-propanol | β-α | Primary Alcohol | 1.4 |
| 2-(2-methoxy-2-methylethoxy)-1-propanol | β-β | Primary Alcohol | 1.1 |
Data sourced from a study on the purification and extraction of chemical warfare agent simulants, which included DPGME. researchgate.net
Given the close boiling points and similar structural properties of these isomers, their separation represents a significant chemical engineering challenge. Conventional multistage distillation, while a common technique, is often energy-intensive, time-consuming, and requires substantial capital investment for the necessary equipment. acs.org
Research has consequently focused on more advanced and efficient separation methodologies. These can be broadly categorized into reactive separation and advanced distillation techniques.
Reactive Separation: This innovative approach targets the selective removal of undesired isomers by chemical means. A notable strategy has been developed for the purification of the precursor, PGME, which is directly relevant to controlling the isomer distribution of the final DPGME product. This method involves adding a "tag" to the minor isomer (2-methoxy-1-propanol) through a covalent chemical reaction. acs.org The tagged isomer's properties are significantly altered, facilitating its efficient removal from the mixture. Research has demonstrated that this chemoselective tagging strategy can reduce the concentration of the minor isomer from 0.56% to below 0.1% on a 200-gram scale. acs.org
Another reactive separation method involves the use of a carbonyl compound in conjunction with an alkali catalyst. google.com This process selectively targets the primary alcohol of the 2-methoxy-1-propanol isomer within the PGME mixture. The resulting reaction product can then be more easily separated through distillation, effectively purifying the desired 1-methoxy-2-propanol precursor and thereby ensuring a higher purity of the final alpha-isomer dominated DPGME product. google.com
Advanced Distillation Processes: To overcome the high energy consumption of conventional distillation, more sophisticated distillation processes have been proposed and investigated.
Reactive Distillation (RD): This process combines chemical reaction and distillation within a single unit. For the production of PGME, a double-effect reactive distillation (DERD) process has been proposed. This method integrates the reaction of propylene oxide and methanol with the separation of products, achieving a selectivity of over 95% for the desired 1-methoxy-2-propanol isomer, thus minimizing the formation of the undesired isomer from the outset. researchgate.net
Extractive and Azeotropic Distillation: These techniques are employed to separate mixtures with close boiling points or azeotropes, which are common in glycol ether purification, particularly in removing water. googleapis.comgoogle.com Extractive distillation involves adding a solvent that alters the relative volatility of the components, making them easier to separate. google.com For instance, in separating PGME isomers from aqueous solutions, solvents like diethylene glycol or triethylene glycol can be used. google.comgoogle.com While primarily used for dewatering, the principles of altering volatility can be applied to isomer separation by selecting an appropriate entrainer or solvent that interacts differently with the primary and secondary alcohol isomers.
Further research has explored various entrainers for the separation of alcohol-water mixtures, such as isooctane, which could potentially be adapted for the highly complex separation of DPGME isomers. mdpi.com The selection of an appropriate separation technology is crucial for producing high-purity 2-Propanol, 1-(2-methoxy-1-methylethoxy)- tailored for specific, high-performance applications.
Chemical Reactivity, Transformation, and Degradation Pathways of 2 Propanol, 1 2 Methoxy 1 Methylethoxy
Oxidative Transformations of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
The presence of ether linkages and a hydroxyl group makes DPM susceptible to oxidative reactions, which are primary pathways for its transformation.
In the troposphere, the primary degradation pathway for DPM is its reaction with photochemically generated hydroxyl (OH) radicals. oecd.org The hydroxyl radical is the most significant oxidizing species in the atmosphere, often referred to as the "detergent of the atmosphere" due to its high reactivity with most organic compounds. harvard.edu The atmospheric lifetime of DPM is relatively short, indicating rapid degradation. researchgate.net
The reaction involves the abstraction of a hydrogen atom from the DPM molecule by the OH radical, initiating a series of reactions that break down the compound. nih.gov The estimated atmospheric half-life for DPM due to this reaction varies slightly across studies but consistently points to rapid removal. One study measured a half-life of 5.3 hours in air, while another estimated it to be 3.4 hours. oecd.orgatamanchemicals.com Other estimates have suggested half-lives ranging from 5.2 to 7.6 hours for propylene (B89431) glycol ethers, including DPM. oecd.org This process is a key factor in preventing the long-term persistence of the compound in the atmosphere. atamanchemicals.com
Atmospheric Half-Life of DPM via Reaction with OH Radicals
| Study/Source | Reported Half-Life | Citation |
|---|---|---|
| DOW (1975) | 5.3 hours | oecd.org |
| OECD SIDS | 3.4 hours (estimated) | oecd.orgatamanchemicals.com |
| Staples and Davis (2001) | 5.2 to 7.6 hours | oecd.org |
Under controlled laboratory or industrial conditions, DPM can be oxidized to form different products. The reaction with oxidizing agents can convert the secondary alcohol group into a ketone and can also lead to the formation of carboxylic acids. atamanchemicals.comatamanchemicals.com Furthermore, like other ethers, DPM can oxidize readily in the air, especially under certain conditions, to form unstable peroxides which may be explosive. atamanchemicals.comnoaa.govnoaa.gov This reactivity necessitates caution in its handling and storage, particularly to avoid conditions that favor peroxide formation. solechem.eu
In studies of soot oxidation, which can involve complex organic molecules, it has been observed that increasing the degree of oxidation generally leads to a decrease in the particle size of carbonaceous materials. mdpi.com While not a direct study on DPM, this provides context for how oxidative processes can break down complex organic structures.
Hydrolytic and Solvolytic Reaction Studies of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
2-Propanol, 1-(2-methoxy-1-methylethoxy)- is considered to be resistant to hydrolysis due to the lack of functional groups that are readily hydrolyzable. epa.gov The ether linkages within the DPM molecule are generally stable under neutral pH conditions. In vivo metabolism studies on DPM and structurally similar diglycol ethers indicate that the hydrolysis of the central ether linkage to form propylene glycol monomethyl ether (PGME) and propylene glycol is a minor metabolic pathway. oecd.orgepa.gov The compound is miscible with water, but this solubility does not translate to significant hydrolytic degradation under normal environmental conditions. epa.gov
Reaction Behavior with Other Chemical Species and Reagents (e.g., Strong Oxidizing Agents, Isocyanates)
The chemical reactivity of DPM extends to several classes of reagents, a characteristic stemming from its ether and alcohol functionalities.
Strong Oxidizing Agents : DPM may react violently with strong oxidizing agents. atamanchemicals.comnoaa.gov This reactivity is a significant consideration for its safe storage and handling, which should involve isolation from such materials. solechem.euatamanchemicals.com
Isocyanates and Epoxides : The hydroxyl group in the DPM molecule can react with isocyanates and epoxides. This reaction can initiate the polymerization of these monomers. atamanchemicals.comnoaa.govnoaa.gov This reactivity is leveraged in the synthesis of polyurethanes, although protic solvents like DPM are sometimes disfavored because they can react quickly with the isocyanate, potentially disrupting prepolymer formation. google.comresearchgate.net
Alkali Metals and Strong Reducing Agents : Reactions with alkali metals, nitrides, and other strong reducing agents can generate flammable and/or toxic gases. atamanchemicals.comnoaa.gov
Acids : As a typical alcohol, DPM reacts with acids, such as carboxylic acids, to form esters. atamanchemicals.comatamanchemicals.com
Reactivity Profile of DPM
| Reagent Class | Reaction Behavior | Citation |
|---|---|---|
| Strong Oxidizing Agents | Violent reaction possible. | atamanchemicals.comnoaa.gov |
| Isocyanates | May initiate polymerization. | atamanchemicals.comnoaa.gov |
| Epoxides | May initiate polymerization. | noaa.govnoaa.gov |
| Alkali Metals / Strong Reducers | May generate flammable/toxic gases. | atamanchemicals.comnoaa.gov |
| Acids (e.g., Carboxylic Acids) | Forms esters. | atamanchemicals.comatamanchemicals.com |
Synthesis of Derivative Compounds from 2-Propanol, 1-(2-methoxy-1-methylethoxy)- (e.g., Esterification to Acetates)
2-Propanol, 1-(2-methoxy-1-methylethoxy)- serves as a key chemical intermediate for the synthesis of its derivatives, most notably dipropylene glycol methyl ether acetate (B1210297) (DPMA). atamanchemicals.comepa.gov This conversion is achieved through an esterification reaction.
The synthesis of DPMA involves reacting DPM with acetic acid. google.com This process can be conducted as a fixed-bed continuous esterification reaction using a solid acid catalyst at temperatures between 70 to 150°C. google.com During the reaction, the water produced as a byproduct is removed, often by azeotropic distillation, to drive the equilibrium towards the formation of the ester product. google.com The resulting DPMA is a slower-evaporating solvent used in applications like coatings and inks. atamanchemicals.com In biological systems or under certain conditions, this reaction can be reversed, with DPMA rapidly hydrolyzing back to DPM. atamanchemicals.comatamanchemicals.com
Environmental Chemistry and Fate Studies of 2 Propanol, 1 2 Methoxy 1 Methylethoxy
Atmospheric Chemical Processing of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
Once released into the environment, DPM is subject to atmospheric processes that determine its persistence and potential for long-range transport. nih.gov
The primary degradation pathway for 2-Propanol, 1-(2-methoxy-1-methylethoxy)- in the gas phase is its reaction with photochemically generated hydroxyl (OH) radicals. atamanchemicals.comnih.govoecd.org This reaction is relatively rapid, leading to a short atmospheric lifetime for the compound. The measured atmospheric half-life of DPM is approximately 5.3 hours, with estimates based on hydroxyl radical reaction rates suggesting a half-life as short as 3.4 to 7.6 hours. atamanchemicals.comoecd.org
The reaction with OH radicals is initiated by the abstraction of a hydrogen atom from the ether's carbon backbone, leading to the formation of a carbon-centered radical and a water molecule. nih.gov While specific reaction products for DPM are not extensively detailed in the literature, the degradation pathway for similar ethers suggests that the resulting radical would further react with molecular oxygen, leading to the formation of various oxygenated products such as aldehydes, ketones, and other smaller organic molecules. nih.govevitachem.com
Table 1: Atmospheric Lifetime of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
| Parameter | Value | Reference |
|---|---|---|
| Atmospheric Half-Life (Measured) | 5.3 hours | oecd.org |
| Atmospheric Half-Life (Estimated) | 3.4 - 7.6 hours | atamanchemicals.comoecd.org |
Aqueous and Soil Phase Interactions of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
Due to its physical and chemical properties, DPM that is not degraded in the atmosphere will primarily partition to water and soil compartments. nih.govoecd.org
The biodegradation of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- is a critical process for its removal from aquatic and terrestrial environments. Studies have consistently shown that DPM is readily biodegradable under aerobic conditions. atamanchemicals.comnih.govoecd.orgepa.gov This rapid aerobic biodegradation suggests that it is unlikely to persist in oxygen-rich environments. nih.gov The process is carried out by a wide variety of microorganisms that can utilize the compound as a carbon source. nih.govresearchgate.net
In contrast, under anaerobic conditions, the biodegradation of DPM is significantly slower, with studies indicating it is only slightly degraded. atamanchemicals.comoecd.org This suggests that in anoxic environments, such as deep sediments or contaminated groundwater, the persistence of DPM may be considerably longer.
The specific metabolic pathways for DPM are not fully elucidated. However, for similar glycol ethers, aerobic degradation is expected to proceed via oxidation of the terminal alcohol group to form an aldehyde and then a carboxylic acid, or through cleavage of the ether linkage. evitachem.comresearchgate.net Potential metabolites could include propylene (B89431) glycol, methoxypropionic acid, and ultimately carbon dioxide and water. Anaerobic degradation pathways are less defined but would involve different microbial consortia and enzymatic processes. researchgate.net
Table 2: Biodegradability of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
| Condition | Biodegradability | Reference |
|---|---|---|
| Aerobic | Readily Biodegradable | atamanchemicals.comnih.govoecd.orgepa.gov |
| Anaerobic | Slightly Biodegradable | atamanchemicals.comoecd.org |
The mobility of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- in the subsurface is largely governed by its sorption and desorption behavior in soil and sediment. DPM has a very low octanol-water partition coefficient (Log Kow of 0.0061) and is completely miscible with water. atamanchemicals.comindotrading.comoecd.org These properties indicate a very low affinity for partitioning to organic matter in soil and sediment. nih.gov
Consequently, DPM is expected to be highly mobile in soil and is unlikely to accumulate in sediment. nih.govoecd.org Its high water solubility and low sorption potential mean that it will readily move with soil water and has the potential to leach into groundwater. oecd.org Fugacity-based environmental models predict that DPM will predominantly partition to water compartments. oecd.org
Volatilization is another process that can influence the environmental distribution of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-. The compound has a moderate vapor pressure and a relatively low Henry's Law constant. atamanchemicals.comoecd.orgcap-recifal.com While the pure substance has a moderate evaporation rate, its high water solubility and low Henry's Law constant indicate that volatilization from water bodies is not expected to be a significant removal process. nih.govcanada.ca This means that once dissolved in water, DPM is likely to remain in the aqueous phase rather than partitioning back into the atmosphere.
Table 3: Physical Properties Influencing Environmental Fate
| Property | Value | Reference |
|---|---|---|
| Water Solubility | Completely miscible | atamanchemicals.comindotrading.com |
| Vapor Pressure (at 20°C) | 0.37 hPa / 0.28 mmHg | atamanchemicals.comcap-recifal.com |
| Log Octanol-Water Partition Coefficient (Log Kow) | 0.0061 | atamanchemicals.comoecd.org |
| Henry's Law Constant (calculated, at 25°C) | 1.55 x 10⁻⁸ atm·m³/mole | oecd.org |
Environmental Transport and Distribution Modeling of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
The environmental transport and distribution of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- (CAS No. 20324-32-7) are primarily understood through modeling studies of Dipropylene Glycol Methyl Ether (DPM) (CAS No. 34590-94-8). nist.gov This is because 2-Propanol, 1-(2-methoxy-1-methylethoxy)- is a principal isomer within the commercial DPM mixture, and the isomers are not typically produced or separated individually. epa.govatamanchemicals.com Environmental fate modeling, including fugacity-based approaches, utilizes the compound's physicochemical properties to predict its movement, partitioning, and ultimate destination across various environmental compartments such as air, water, soil, and sediment. oecd.orgulisboa.pt
Partitioning Behavior and Physicochemical Properties
The partitioning of a chemical describes how it distributes itself between different environmental media. This behavior is predicted by key physicochemical properties. For 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, and the broader DPM mixture, these properties point towards a low potential for bioaccumulation and a high affinity for water. oecd.org
Table 1: Physicochemical Properties Relevant to Environmental Transport Modeling
| Property | Value (for DPM Isomer Mixture) | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₆O₃ | nist.govsolechem.eu |
| Molecular Weight | 148.2 g/mol | oecd.org |
| Water Solubility | Miscible | atamanchemicals.comoecd.orgnoaa.gov |
| Vapor Pressure | 0.37 hPa at 20°C | oecd.org |
| Log n-octanol/water Partition Coefficient (Log Kow) | 0.0061 (measured); -0.1 (calculated) | atamanchemicals.comoecd.org |
| Henry's Law Constant | 1.2 x 10⁻⁴ Pa·m³/mol (calculated) | oecd.org |
| Bioconcentration Factor (BCF) | ≤ 1 (estimated) | oecd.org |
Mobility and Transport in Environmental Compartments
Based on its physical and chemical properties, models predict how 2-Propanol, 1-(2-methoxy-1-methylethoxy)- will move through and between different environmental spheres.
Water: Due to being completely miscible with water and having a low Henry's Law constant, the compound is considered non-volatile from water. atamanchemicals.comoecd.org Fugacity-based modeling consistently indicates that it is most likely to partition to water compartments, including surface water and groundwater. oecd.org
Soil: The high water solubility and low Log Kow value suggest a low tendency for the compound to adsorb to soil particles or sediment. oecd.org The soil adsorption coefficient (Koc) is a measure of a chemical's mobility in soil; a low Koc value correlates with high mobility. chemsafetypro.com For this compound, high mobility in soil is expected, which creates a potential for it to be transported with leachate into groundwater. oecd.org While specific studies on its degradation in soil are limited, it is considered readily biodegradable under aerobic conditions, a factor that would naturally limit its persistence and transport. oecd.orgsolechem.eu
Air: A low vapor pressure and a very low Henry's Law constant indicate that 2-Propanol, 1-(2-methoxy-1-methylethoxy)- has a low tendency to partition from water or soil into the atmosphere. oecd.orgbiogreenware.co.uk Any amount that does enter the atmosphere is unlikely to persist or be transported over long distances. The atmospheric half-life is estimated to be between 3.4 and 5.3 hours, as it is degraded by reacting with photochemically produced hydroxyl radicals. oecd.org
Fugacity Modeling Summary
Fugacity models are used to synthesize how a chemical's properties influence its distribution in a model environment. ulisboa.pt For the DPM mixture, Level III fugacity modeling has been used to estimate environmental concentrations. oecd.org These models confirm the predictions based on individual properties: the substance predominantly partitions to water and, to a lesser extent, soil, with minimal distribution to air or sediment.
Table 2: Predicted Environmental Distribution from Fugacity Modeling
| Environmental Compartment | Predicted Partitioning Behavior | Source(s) |
|---|---|---|
| Water | Primary compartment for distribution. | oecd.orgegle.state.mi.us |
| Soil | Expected to be highly mobile with potential to leach; some partitioning occurs. | oecd.orgcanada.ca |
| Air | Low tendency to partition to air; subject to rapid degradation. | oecd.org |
| Sediment | Low tendency to adsorb from the water column. | oecd.orgcanada.ca |
| Biota | Not expected to bioaccumulate. | oecd.org |
Advanced Analytical Methodologies for Research on 2 Propanol, 1 2 Methoxy 1 Methylethoxy
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for the separation and quantification of "2-Propanol, 1-(2-methoxy-1-methylethoxy)-" from complex matrices and its isomers.
Gas chromatography is a powerful tool for the analysis of volatile compounds like glycol ethers. gcms.cz Methods utilizing GC coupled with mass spectrometry (GC-MS) are particularly effective for the speciation of DPM isomers. gcms.cz Specialized columns, such as those with cyanopropylphenyl-based stationary phases, offer enhanced resolution and faster analysis times compared to conventional columns. gcms.cz For instance, the Rxi®-1301Sil MS column has demonstrated the ability to achieve baseline resolution of DPM isomers in a significantly reduced analysis time of just 8 minutes. gcms.cz The selection of the column is critical, as glycol ethers can exist as complex mixtures of isomers. gcms.cz Multidimensional GC-MS has also been applied for the determination of glycol ethers in air samples, with detection limits in the microgram range per sample. nih.gov
The retention behavior of "2-Propanol, 1-(2-methoxy-1-methylethoxy)-" is dependent on the column polarity and temperature programming. The following table summarizes the Kovats retention indices (I) for this compound on different stationary phases, which is a key parameter for its identification.
| Column Type | Active Phase | Retention Index (I) |
|---|---|---|
| Capillary | DB-1 (non-polar) | 981 nist.gov |
| Capillary | DB-Wax (polar) | 1479 nist.gov |
High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile compounds or when derivatization is employed to enhance detection. who.int LC coupled with tandem mass spectrometry (LC-MS/MS) provides a rapid and robust method for the determination of glycol ethers in various matrices, including consumer products and aqueous samples. rsc.org Atmospheric pressure chemical ionization (APCI) has been shown to be a preferable ionization source over electrospray ionization (ESI) for glycol ethers due to its higher ionization efficiency and improved signal-to-noise ratios. rsc.org
For trace-level analysis, derivatization with reagents like benzoyl chloride can be used, followed by HPLC with UV or ESI-MS detection. acs.orgupce.cz This approach significantly lowers the limits of detection, reaching the µg/L range with ESI-MS. acs.orgupce.cz The following table outlines typical parameters for the LC-MS/MS analysis of DPM.
| Parameter | Value/Condition |
|---|---|
| Ionization Mode | APCI positive mode rsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) rsc.org |
| Precursor Ion (m/z) for DPGME | 149.1 rsc.org |
| Product Ion (m/z) for DPGME | 59.1 rsc.org |
| Calibration Range for DPGME | 5 to 50 ng/mL rsc.org |
| Method Detection Limit for DPGME | 0.399 ng/mL rsc.org |
Spectroscopic Characterization Techniques for 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
Spectroscopic techniques are indispensable for the structural confirmation and detailed molecular characterization of "2-Propanol, 1-(2-methoxy-1-methylethoxy)-."
NMR spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. For "2-Propanol, 1-(2-methoxy-1-methylethoxy)-," both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the isomeric structure. The commercial DPM is a mixture of diastereomers, which can be observed in the NMR spectra. chemicalbook.com The chemical shifts provide detailed information about the electronic environment of each nucleus.
The following table presents the ¹³C NMR chemical shifts for the mixture of diastereomers of dipropylene glycol monomethyl ether.
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C1 | 76.76, 76.72 |
| C2 | 75.70, 75.64 |
| C3 | 74.72, 74.55 |
| C4 | 66.94, 65.98 |
| C5 | 59.01 |
| C6 | 18.74, 18.60 |
| C7 | 17.10, 16.87 |
Data sourced from ChemicalBook, representing a mixture of diastereomers. chemicalbook.com
The following table lists the expected general vibrational modes for this compound.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | 3200-3600 |
| C-H stretch (sp³) | 2850-3000 |
| C-H bend | 1350-1480 |
| C-O stretch (ether and alcohol) | 1050-1150 |
Mass spectrometry is a highly sensitive technique used for the identification and quantification of "2-Propanol, 1-(2-methoxy-1-methylethoxy)-," even at trace levels. researchgate.net In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic pattern of ions that serves as a mass spectral fingerprint. nist.gov The glycol units in these ethers fragment readily, with most abundant ions appearing below 150 amu. gcms.czrestek.com The fragmentation of ethers often involves cleavage alpha to the oxygen atom. youtube.com For DPM, a significant fragment ion is observed at m/z 59. researchgate.net
The NIST WebBook provides the mass spectrum for "2-Propanol, 1-(2-methoxy-1-methylethoxy)-," which is crucial for its identification in GC-MS analysis. nist.gov The following table summarizes key mass spectral data for this compound.
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 45 | 100 | [CH₃OCH₂]⁺ |
| 59 | ~80 | [CH₃CH(OH)CH₂]⁺ |
| 75 | ~30 | [M - C₃H₇O₂]⁺ |
| 89 | ~25 | [M - C₃H₇O]⁺ |
| 117 | ~5 | [M - OCH₃]⁺ |
Data interpreted from the NIST Mass Spectrometry Data Center. nist.gov
Hyphenated Analytical Techniques in DPM Research
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex chemical mixtures. chemijournal.comnih.gov These online combinations provide both separation of components and their structural identification, offering enhanced sensitivity and specificity compared to standalone methods. chemijournal.comresearchgate.net For the analysis of DPM, Gas Chromatography-Mass Spectrometry (GC-MS) is a prominently utilized and powerful hyphenated technique.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry. researchgate.net This technique is particularly effective for volatile and semi-volatile compounds like DPM. In GC-MS analysis, the sample is first vaporized and separated into its constituent components based on their boiling points and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for definitive identification and quantification. nih.gov
Research has focused on optimizing GC-MS methods to achieve better resolution of DPM isomers, which often co-elute with other glycol ethers. gcms.czrestek.com The use of specialized capillary columns, such as cyano-based thin-film columns (e.g., Rxi-1301Sil MS), has been shown to provide better resolution and faster run times compared to traditional thick-film columns. gcms.czrestek.com These advanced columns can achieve baseline resolution of the DPM isomer group, which is a significant improvement over conventional methods where isomers might co-elute. gcms.cz
Key Findings from GC-MS Studies on Glycol Ethers:
Column Technology: The Rxi-1301Sil MS column demonstrates superior performance in separating glycol ether isomers, including DPM, in a significantly shorter analysis time (e.g., 8 minutes) compared to standard methods that can take up to 30 minutes. gcms.czrestek.com
Isomer Separation: Achieving baseline resolution of DPM isomers is a critical challenge that can be overcome with optimized chromatographic conditions and appropriate column selection. gcms.cz
Detection: Mass spectrometry detection allows for the identification of specific isomers by analyzing their mass fragmentation patterns, even for high molecular weight P-series glycol ethers which tend to produce ions of less than 150 amu. gcms.czrestek.com
| Column Type | Typical Dimensions | Key Advantage | Analysis Time | Reference |
|---|---|---|---|---|
| Rxi-1301Sil MS | 30 m x 0.25 mm x 0.25 µm | Excellent separation of DPM isomers, faster run times | ~8 minutes | gcms.cz |
| Conventional 624-type | 60 m x 0.32 mm x 1.80 µm | Standard reference method | ~30 minutes | restek.com |
While GC-MS is prevalent, Liquid Chromatography-Mass Spectrometry (LC-MS) represents another powerful hyphenated technique suitable for a broad range of compounds, including polar and nonpolar molecules. honeywell.com Although less commonly cited specifically for DPM in the provided context, LC-MS is a valuable tool in pharmaceutical and environmental analysis and could be applied to DPM, especially for thermolabile derivatives or in complex matrices not suitable for GC. actascientific.comamazonaws.com
Advanced Sample Preparation and Derivatization Strategies for 2-Propanol, 1-(2-methoxy-1-methylethoxy)- Analysis
Effective sample preparation is crucial for accurate and reliable analysis, aiming to isolate and concentrate the analyte of interest while removing interfering matrix components. For DPM and related glycol ethers, advanced sample preparation techniques and derivatization are often employed to enhance analytical performance, particularly for GC-based methods. mdpi.com
Miniaturized and environmentally friendly sample preparation methodologies have been developed for the analysis of glycol ethers in complex matrices like cosmetics. mdpi.com These include:
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting the sample matrix and enhancing the extraction of analytes into a solvent. It is efficient, requires small amounts of sample and solvent, and is relatively fast. mdpi.com
Micro-Matrix Solid-Phase Dispersion (µMSPD): This method involves blending the sample with a solid sorbent, which acts as both a dispersant and an extraction phase. The analytes are then eluted with a small volume of solvent. It is a simple and effective technique for solid and semi-solid samples. mdpi.com
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. chromforum.org For glycol ethers like DPM, which contain hydroxyl groups, derivatization is often necessary to increase volatility and thermal stability for GC analysis. nih.govchromforum.org Common derivatization strategies include:
Silylation: This is a widely used technique where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. chromforum.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing glycols. chromforum.org The resulting TMS-ethers are more volatile and produce mass spectra that can be more easily matched with spectral libraries. chromforum.org It is noted that for successful silylation, water must be removed from the sample to prevent the derivatizing agent from reacting with it. chromforum.org
Acetylation: This involves the formation of acetate (B1210297) esters using reagents like acetic anhydride, often with a catalyst such as pyridine. chromforum.orgchromforum.org This method is also effective for preparing glycol derivatives for GC analysis.
| Strategy | Reagent(s) | Purpose | Analytical Technique | Reference |
|---|---|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increase volatility and improve GC-MS library matching | GC-MS | chromforum.org |
| Acetylation | Acetic Anhydride and Pyridine | Increase volatility for GC analysis | GC-FID, GC-MS | chromforum.org |
These advanced sample preparation and derivatization techniques are critical for overcoming the analytical challenges associated with 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, enabling more sensitive and selective determination in research and regulatory settings.
Theoretical and Computational Chemistry Approaches to 2 Propanol, 1 2 Methoxy 1 Methylethoxy
Quantum Mechanical Studies of Molecular Structure and Electronic Properties
Detailed quantum mechanical studies focusing exclusively on the molecular and electronic structure of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- are not extensively found in publicly available literature. However, the methodologies for such analyses are well-established and have been applied to very similar molecules, such as dipropylene glycol dimethyl ether (DPGDME), to support larger-scale simulations. uni-paderborn.deresearchgate.net
These quantum mechanical calculations are foundational for developing accurate force fields, which are essential for molecular dynamics simulations. For the closely related DPGDME, for instance, initial molecular geometries were optimized using the Hartree-Fock (HF) method with a 6-31G(d) basis set. uni-paderborn.de To achieve more reliable energy data for fitting force field parameters, single-point energy calculations were then performed using a higher level of theory, specifically B3LYP/6-311++G(2d,2p). uni-paderborn.de This hierarchical approach, where less computationally expensive methods are used for geometry optimization and more accurate methods for energy calculations, is a standard practice in computational chemistry to balance accuracy and computational cost. Such studies provide critical data on bond lengths, angles, and dihedral potentials necessary to build a classical model of the molecule for further simulations.
Molecular Dynamics Simulations for Solvent-Solute Interactions Involving 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in the liquid phase, including their interactions with solvents. While specific MD studies for 2-Propanol, 1-(2-methoxy-1-methylethoxy)- are not prominent, research on the liquid-liquid equilibria (LLE) of its analogue, dipropylene glycol dimethyl ether (DPGDME), with water demonstrates the application of this technique. researchgate.net
One such study aimed to predict the LLE of DPGDME and water by simulating the coexisting liquid phases in direct physical contact. researchgate.net This method is computationally demanding, especially for dense aqueous solutions with strongly interacting and lengthy chain-like molecules like glycol ethers. researchgate.net The simulation requires significant computational time to allow for the mutual diffusion of molecules across the interface to reach chemical equilibrium. researchgate.net
A critical component of these simulations is the force field, which dictates the interactions between atoms. In the study of DPGDME, a new force field was specifically developed for the ether, while a well-established model, TIP4P/2005, was used for water. researchgate.net The GROMACS program was employed for all the molecular mechanics and dynamics calculations. researchgate.net The development of the ether's force field involved fitting its parameters to reproduce quantum mechanical data and experimental properties, such as liquid density. uni-paderborn.deresearchgate.net
Table 1: Example Parameters for Molecular Dynamics Simulation of a Glycol Ether/Water System
| Parameter | Description | Value/Method | Source |
|---|---|---|---|
| Simulation Type | Liquid-Liquid Equilibria (LLE) | Direct contact simulation of coexisting phases | researchgate.net |
| Ether Force Field | Custom Developed | Optimized using HF and B3LYP calculations | uni-paderborn.deresearchgate.net |
| Water Model | TIP4P/2005 | A well-validated 4-point water model | researchgate.net |
| Software | GROMACS | A widely used package for molecular dynamics | researchgate.net |
| Temperature Range | 283 K to 353 K | The range over which phase compositions were predicted | researchgate.net |
| Pressure | 1 bar | Constant pressure maintained during simulations | researchgate.net |
These simulations ultimately yield predictions of the mole fractions of each component in the coexisting phases at different temperatures, providing fundamental data for process design and understanding intermolecular interactions. researchgate.net
Computational Prediction of Reaction Mechanisms and Energetics
General chemical principles and safety documents indicate that ethers as a class of compounds may react under certain conditions. For instance, DPGME may react violently with strong oxidizing agents. noaa.govilo.org It is also noted that it can oxidize readily in the air to form unstable peroxides that could explode spontaneously, and it may attack metals to form flammable hydrogen gas. noaa.govilo.org However, these descriptions of reactivity are based on experimental observation and general chemical knowledge rather than specific computational predictions of the reaction pathways or their associated energy barriers.
Thermodynamic Modeling of Phase Equilibria Involving 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
Thermodynamic models are crucial for describing and predicting the phase behavior of chemical mixtures, which is essential for separation processes and equipment design. The vapor-liquid equilibrium (VLE) of mixtures containing DPGME has been the subject of such modeling efforts. acs.org
A prominent approach involves using activity coefficient models to account for the non-ideal behavior of these mixtures. One study successfully used the Non-Random Two-Liquid (NRTL) model combined with the Peng-Robinson (PR) equation of state, known as the NRTL-PR model, to represent the VLE of binary mixtures containing DPGME. acs.org This model is particularly capable of representing complex systems that are highly non-ideal and have components of different sizes. acs.org A key challenge in modeling these systems is the very low vapor pressure of the glycol ethers. acs.org
The study determined the necessary parameters for the NRTL-PR model by fitting them to experimental VLE data. acs.org These parameters are crucial for accurate predictions.
Table 2: NRTL-PR Model Parameters for Dipropylene Glycol Methyl Ether (DPM)
| Parameter | Description | Value | Source |
|---|---|---|---|
| γ (gamma) | Soave parameter | 0.5 | acs.org |
| m | Soave parameter | 1.3471 | acs.org |
Other thermodynamic models have also been applied to glycol ether systems. The empirical NRTL equation was found to satisfactorily represent the VLE of a water and propylene (B89431) glycol methyl ether mixture. acs.org For the 1-propoxy-2-propanol (B75130) and water system, the NRTL model provided a better representation than a modified UNIQUAC model. acs.org More complex models, such as the Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC), have been used to represent the liquid-liquid equilibrium of systems like dipropylene glycol dimethyl ether and water. acs.orgresearchgate.net The COSMO-SAC model is a predictive method that uses quantum mechanical calculations to determine the activity coefficients of components in a mixture. nih.govaidic.it Different versions and parameterizations of the COSMO-SAC model have been developed to improve its accuracy for VLE and LLE predictions, particularly for systems with strong hydrogen bonding interactions. researchgate.netscm.com
Role of 2 Propanol, 1 2 Methoxy 1 Methylethoxy in Advanced Chemical and Materials Science Research
2-Propanol, 1-(2-methoxy-1-methylethoxy)- as a Reaction Medium in Organic Synthesis
The utility of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, often referred to as dipropylene glycol methyl ether (DPM), as a reaction medium in organic synthesis is a subject of considerable interest. Its chemical structure, featuring both polar and nonpolar characteristics, allows it to dissolve a wide array of reactants and reagents, thereby facilitating a diverse range of chemical transformations.
Influence on Reaction Kinetics and Selectivity
The solvent environment can profoundly impact the rate and outcome of a chemical reaction. 2-Propanol, 1-(2-methoxy-1-methylethoxy)- can influence reaction kinetics through its ability to solvate transition states and reactants. For instance, in reactions proceeding through charged or highly polar transition states, the polar nature of the hydroxyl group in the solvent molecule can lead to stabilization, thereby accelerating the reaction rate.
A pertinent example can be found in the study of the liquid-phase addition of propylene (B89431) oxide with dipropylene glycol methyl ether itself. Research has shown that the reaction velocity constants are influenced by the concentration of the alcohol, indicating the solvent's active participation in the reaction mechanism beyond simply acting as a bulk medium. The rate constants for such reactions are meticulously determined to understand the underlying kinetics. au.dk
Furthermore, the selectivity of a reaction, which is the preference for the formation of one product over another, can be tuned by the choice of solvent. While specific studies detailing the influence of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- on the selectivity of a broad range of organic reactions are not abundant, the principles of solvent--solute interactions suggest that its unique polarity and hydrogen-bonding capabilities can play a crucial role. For example, in reactions where hydrogen bonding can direct the approach of a reactant to a specific site on another molecule, this glycol ether can enhance the formation of a desired stereoisomer or regioisomer. The use of basic ionic liquids as catalysts in the synthesis of propylene glycol ethers from propylene oxide and methanol (B129727) has been shown to yield high selectivity, a phenomenon attributed in part to the strong polarity of the reaction medium. researchgate.net
Table 1: Influence of Reaction Conditions on the Esterification of Glycol Ethers This interactive table provides data on how temperature and catalyst loading affect the reaction rate in the esterification of glycol ethers, a reaction type where 2-Propanol, 1-(2-methoxy-1-methylethoxy)- could serve as a reaction medium.
| Reaction Temperature (°C) | Catalyst Loading (wt%) | Initial Reactant Molar Ratio (PM:AA) | Equilibrium Yield (%) | Apparent Activation Energy (kJ/mol) |
| 333 | 10 | 1:3 | ~78 | 62.0 |
| 343 | 10 | 1:3 | ~78 | 62.0 |
| 353 | 10 | 1:3 | 78 | 62.0 |
| 363 | 10 | 1:3 | ~78 | 62.0 |
| 353 | 5 | 1:3 | ~75 | 62.0 |
| 353 | 15 | 1:3 | ~78 | 62.0 |
| Data derived from a study on the esterification of propylene glycol monomethyl ether and acetic acid. preprints.orgresearchgate.net |
Solvation Effects and Polarity Parameters in Chemical Reactions
The solvation effects of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- are dictated by its molecular structure, which allows for both hydrogen bond donation (from the hydroxyl group) and hydrogen bond acceptance (at the ether and hydroxyl oxygens). These interactions are critical in dissolving a variety of solutes and stabilizing reactive intermediates. The polarity of a solvent is a key parameter that governs these solvation effects and can be quantified using various scales, such as the Kamlet-Taft parameters and the Hildebrand solubility parameter.
The Kamlet-Taft parameters provide a more nuanced description of a solvent's polarity by separating it into three components:
α (hydrogen bond donating ability): This parameter quantifies the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.
β (hydrogen bond accepting ability): This parameter measures the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond.
π* (dipolarity/polarizability): This parameter reflects the solvent's ability to stabilize a charge or a dipole by virtue of its dielectric effect.
Table 2: Polarity Parameters of Dipropylene Glycol Methyl Ether and Related Solvents This interactive table presents various polarity parameters for Dipropylene Glycol Methyl Ether, offering insights into its solvation capabilities.
| Solvent | Dielectric Constant (@20°C) | Hildebrand Solubility Parameter ((cal/cm³)^½) | Hydrogen Bonding Index | Fractional Polarity |
| Dipropylene Glycol Methyl Ether | 10.5 | 8.7 | 0.0 | 0.050 |
| Data sourced from a technical datasheet for Dipropylene Glycol Methyl Ether. samchemprasandha.com |
These polarity parameters are instrumental in predicting how 2-Propanol, 1-(2-methoxy-1-methylethoxy)- will influence a chemical reaction. For example, a reaction that involves the separation of charge in the transition state will be accelerated in a solvent with a high π* value. Similarly, reactions where proton transfer is a key step will be sensitive to the α and β parameters of the solvent.
Participation of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- in Polymerization Processes
In the realm of polymer science, 2-Propanol, 1-(2-methoxy-1-methylethoxy)- can play a significant role, not just as an inert solvent but also as an active participant in polymerization reactions. Its influence can be seen in controlling the molecular weight of polymers and in the synthesis of novel monomers.
One of the key mechanisms by which solvents can influence polymerization is through chain transfer. wikipedia.org In a chain transfer process, the growing polymer radical abstracts an atom (typically hydrogen) from a solvent molecule, terminating the growth of that particular polymer chain and initiating a new one. rubbernews.combonlab.info This process leads to a reduction in the average molecular weight of the resulting polymer. The efficiency of a solvent as a chain transfer agent is quantified by its chain transfer constant (Cs).
While specific chain transfer constants for 2-Propanol, 1-(2-methoxy-1-methylethoxy)- in various polymerizations are not extensively documented, studies on the radical polymerization of acrylates in the presence of various alcohols have shown that the structure of the alcohol influences its chain transfer activity. researchgate.net The presence of ether linkages in glycol ethers can also affect their propensity for hydrogen abstraction.
A notable application of this compound in polymerization research is in the synthesis of new functional monomers. For instance, a methacrylate monomer with two propylene glycol groups on its side chain, di(propylene glycol) methyl ether methacrylate (diPGMA), has been synthesized via an esterification reaction with 2-Propanol, 1-(2-methoxy-1-methylethoxy)-. mdpi.com The subsequent homo- and co-polymerization of this monomer can lead to the formation of polymers with tailored properties, such as specific thermal responses, for advanced applications.
Table 3: Chain Transfer Constants of Alcohols in the Polymerization of Acrylic Esters This interactive table provides chain transfer constants for various alcohols in the polymerization of different acrylate monomers, which can serve as a reference for understanding the potential chain transfer activity of glycol ethers like 2-Propanol, 1-(2-methoxy-1-methylethoxy)-.
| Monomer | Solvent | Chain Transfer Constant (Cs x 104) |
| Methyl Acrylate | Methanol | 1.5 |
| Ethyl Acrylate | Methanol | 1.6 |
| Butyl Acrylate | Methanol | 1.7 |
| Methyl Acrylate | Ethanol | 3.2 |
| Ethyl Acrylate | Ethanol | 3.5 |
| Butyl Acrylate | Ethanol | 3.7 |
| Methyl Acrylate | n-Propanol | 4.8 |
| Ethyl Acrylate | n-Propanol | 5.2 |
| Butyl Acrylate | n-Propanol | 5.5 |
| Methyl Acrylate | Isopropanol | 13.5 |
| Ethyl Acrylate | Isopropanol | 14.0 |
| Butyl Acrylate | Isopropanol | 14.1 |
| Data from a study on the chain transfer of alcohols in the polymerization of acrylic esters. researchgate.net |
Application in Advanced Nanomaterials Synthesis and Deposition Research (focus on chemical role)
The synthesis and deposition of advanced nanomaterials often rely on the careful control of the chemical environment, where the choice of solvent can be critical. 2-Propanol, 1-(2-methoxy-1-methylethoxy)- and related glycol ethers are increasingly being explored in this context due to their unique properties that can influence the formation, stability, and morphology of nanoparticles.
In the synthesis of metal nanoparticles, such as gold nanoparticles, polyol solvents like ethylene (B1197577) glycol have been shown to act as both a solvent and a reducing agent, particularly under alkaline conditions. au.dkmdpi.com The hydroxyl groups of the glycol ether can participate in the reduction of metal salts to their corresponding metallic nanoparticles. Furthermore, the ether linkages can coordinate with the surface of the newly formed nanoparticles, acting as capping agents to prevent aggregation and control their size and shape. researchgate.net While direct studies utilizing 2-Propanol, 1-(2-methoxy-1-methylethoxy)- for the synthesis of gold nanoparticles are not prevalent, the principles established with other glycol ethers suggest its potential in this area.
In the context of metal oxide nanoparticle synthesis via the sol-gel method, the solvent plays a crucial role in controlling the hydrolysis and condensation reactions of the metal alkoxide precursors. slu.se The polarity and hydrogen-bonding ability of the solvent can influence the rates of these reactions, thereby affecting the structure and properties of the final metal oxide material. Glycol ethers, with their ability to dissolve both the precursors and the water required for hydrolysis, can provide a homogeneous reaction medium, leading to more uniform and well-defined nanoparticles.
Furthermore, in the deposition of nanomaterials, the solvent's properties, such as its viscosity and surface tension, are critical. The moderate viscosity and good solvency of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- make it a suitable medium for dispersing nanoparticles and creating stable formulations for deposition techniques like spin-coating or inkjet printing.
Table 4: Role of Solvents in Gold Nanoparticle Synthesis This interactive table summarizes the functions of polyol solvents in the synthesis of gold nanoparticles, highlighting roles that 2-Propanol, 1-(2-methoxy-1-methylethoxy)- could potentially fulfill.
| Solvent Type | Role in Synthesis | Outcome |
| Ethylene Glycol | Reducing Agent, Solvent | Formation of stable colloidal gold nanoparticles. |
| Polyethylene Glycol | Capping Agent, Stabilizer | Control of nanoparticle size and prevention of aggregation. |
| Glycerol | Reducing Agent, Solvent | Surfactant-free synthesis of small gold nanoparticles. |
| Information compiled from studies on the synthesis of gold nanoparticles in polyol-based media. au.dkmdpi.comresearchgate.netacs.org |
Future Directions and Emerging Research Frontiers for 2 Propanol, 1 2 Methoxy 1 Methylethoxy
Sustainable Synthesis and Green Chemistry Innovations for 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
The chemical industry is increasingly shifting towards sustainable practices, with a strong emphasis on the principles of green chemistry to minimize environmental impact. vmr.bizv-mr.biz This trend is particularly relevant for the synthesis of widely used solvents like 2-Propanol, 1-(2-methoxy-1-methylethoxy)-.
Current industrial production of propylene (B89431) glycol ethers typically involves the reaction of propylene oxide with methanol (B129727). google.comresearchgate.net Innovations in this area are focused on several key aspects of green chemistry:
Catalyst Development: Research is ongoing to develop more efficient and environmentally benign catalysts. While traditional synthesis can use basic catalysts like sodium hydroxide, modern approaches explore heterogeneous catalysts that are more easily separated from the reaction mixture and can be reused. researchgate.netresearchgate.net For instance, the use of solid catalysts like MCM-41 has been shown to be effective and reusable for the synthesis of propylene glycol methyl ether. researchgate.net Another area of research involves using complex oxide catalysts, such as those based on ZrO2 and MgO, to achieve high selectivity for specific isomers like 1-methoxy-2-propanol (B31579). researchgate.net
Renewable Feedstocks: A significant frontier in green chemistry is the move away from petrochemical feedstocks towards renewable resources. vmr.bizv-mr.biz There is growing interest in producing bio-based glycol ethers from feedstocks like corn, sugarcane, and biomass. vmr.biz For example, Dow Chemical has developed technology to produce propylene glycol from glycerin, a byproduct of biodiesel production. researchgate.net While not a direct synthesis of the title compound, this demonstrates the feasibility of using renewable sources for the building blocks of glycol ethers. Research into the sustainable synthesis of related compounds, such as vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether, further highlights the potential for developing greener pathways for ether synthesis. rsc.orgrsc.orgresearchgate.net
Process Optimization: Innovations also focus on improving the energy efficiency and atom economy of the synthesis process. This includes developing continuous production processes, which can reduce energy consumption and waste generation compared to batch processes. epa.gov
Table 1: Comparison of Conventional and Green Synthesis Approaches for Glycol Ethers
| Feature | Conventional Synthesis | Green Chemistry Innovations |
| Feedstock | Propylene oxide (petrochemical-based) | Glycerin, biomass (renewable) |
| Catalyst | Homogeneous (e.g., NaOH) | Heterogeneous, reusable (e.g., MCM-41, complex oxides) |
| Process | Often batch processes | Continuous processes, improved energy efficiency |
| Byproducts | Can produce a mixture of isomers and higher glycol ethers | Higher selectivity for desired products, less waste |
| Environmental Impact | Higher reliance on fossil fuels, potential for hazardous waste | Reduced carbon footprint, use of safer solvents and reagents epa.gov |
Novel Approaches in Environmental Remediation Chemistry for 2-Propanol, 1-(2-methoxy-1-methylethoxy)- Contamination
Given its widespread use, the potential for environmental contamination by 2-Propanol, 1-(2-methoxy-1-methylethoxy)- through industrial releases or spills is a concern. alberta.ca Research into effective remediation techniques is crucial for mitigating its environmental impact. The commercial product, DPGME, is known to be readily biodegradable under aerobic conditions, but its degradation is slight under anaerobic conditions. atamanchemicals.comoecd.orggreenpeace.org It is also not expected to persist in the environment or bioaccumulate. atamanchemicals.comoecd.orgepa.gov
Novel remediation approaches are moving beyond traditional methods towards more efficient and in-situ solutions:
Advanced Oxidation Processes (AOPs): AOPs are a promising technology for the degradation of organic pollutants in water and soil. researchgate.net These processes generate highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules into simpler, less harmful substances. researchgate.net For glycol ethers, AOPs like ozonation and photocatalysis could be effective. researchgate.netkirj.ee Studies on related compounds have shown that AOPs can achieve significant degradation. researchgate.net
Bioremediation: This approach utilizes microorganisms to break down contaminants. myalldry.com Research has identified bacterial strains, such as Pseudomonas and Corynebacterium species, that can assimilate and degrade various glycol ethers. nih.gov Future research could focus on identifying or engineering microbes specifically for the efficient degradation of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- and its isomers.
In Situ Chemical Oxidation (ISCO): This technique involves injecting chemical oxidants directly into contaminated soil and groundwater to destroy pollutants in place. spillhero.comepacinc.com Common oxidants include permanganate, persulfate, and Fenton's reagent (hydrogen peroxide and an iron catalyst). spillhero.com ISCO can be a cost-effective and less disruptive alternative to excavation-based methods. epacinc.com
Pump-and-Treat Systems: This is a more established method where contaminated groundwater is pumped to the surface and treated. spillhero.comepacinc.com While effective, it can be a lengthy and expensive process. Innovations in this area focus on improving the efficiency of the above-ground treatment technologies. spillhero.com
Table 2: Overview of Remediation Techniques for Glycol Ether Contamination
| Remediation Technique | Principle | Applicability for 2-Propanol, 1-(2-methoxy-1-methylethoxy)- |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to degrade organic compounds. researchgate.net | Potentially high, especially for water treatment. |
| Bioremediation | Use of microorganisms to metabolize and break down contaminants. myalldry.comnih.gov | High, given the known biodegradability of DPGME. atamanchemicals.comoecd.org |
| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants into the subsurface to destroy pollutants. spillhero.comepacinc.com | High, for treating localized soil and groundwater contamination. |
| Pump-and-Treat | Extraction of contaminated groundwater for ex-situ treatment. spillhero.comepacinc.com | Applicable, but may be less efficient than in-situ methods. |
Development of Advanced Sensors for Environmental Monitoring and Research
Real-time monitoring of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- in various environmental matrices is essential for assessing exposure, ensuring workplace safety, and detecting contamination. osha.gov The development of advanced, portable, and selective sensors is a key research frontier.
Current methods for detecting glycol ethers often rely on laboratory-based techniques like gas chromatography. osha.govwho.int While accurate, these methods are not suitable for continuous, in-field monitoring. Emerging sensor technologies that could be adapted for this purpose include:
Electrochemical Sensors: These sensors measure changes in electrical properties (like current or potential) resulting from the interaction between the analyte and a chemically modified electrode. mdpi.comnih.gov They offer the potential for high sensitivity, portability, and low cost. purkh.com Research in this area focuses on developing novel electrode materials and recognition elements to improve selectivity for specific organic compounds. mdpi.com
Optical Sensors: These sensors utilize changes in optical properties, such as absorbance, fluorescence, or refractive index, to detect target molecules. mdpi.comenvirotecmagazine.com Fiber-optic sensors, for example, can be used for remote and in-situ monitoring of volatile organic compounds (VOCs). envirotecmagazine.com Recent developments include using metal oxides as sensing materials on optical fibers, where the interaction with the target chemical alters the light signal. envirotecmagazine.com
Nanomaterial-Based Sensors: Nanomaterials, such as carbon nanotubes and metal oxide nanoparticles, offer unique properties like high surface area-to-volume ratios and enhanced reactivity, making them promising for sensor applications. mdpi.compurkh.com These materials can be incorporated into both electrochemical and optical sensor platforms to enhance sensitivity and selectivity. mdpi.com
Table 3: Comparison of Advanced Sensor Technologies for Solvent Detection
| Sensor Type | Principle of Operation | Potential Advantages for Monitoring 2-Propanol, 1-(2-methoxy-1-methylethoxy)- |
| Electrochemical Sensors | Measures changes in electrical signals upon analyte interaction. mdpi.com | High sensitivity, portability, low cost. purkh.com |
| Optical Sensors | Detects changes in light properties (e.g., absorbance, refractive index). envirotecmagazine.com | Suitable for remote and real-time monitoring. envirotecmagazine.com |
| Nanomaterial-Based Sensors | Utilizes the unique properties of nanomaterials to enhance detection. mdpi.compurkh.com | Improved sensitivity and selectivity. mdpi.com |
In-depth Mechanistic Elucidation of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- Transformation Pathways
A fundamental understanding of the transformation pathways of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- is critical for predicting its environmental fate, degradation products, and potential for toxic metabolite formation. Research in this area combines experimental studies with computational modeling.
Key areas of investigation include:
Atmospheric Degradation: In the atmosphere, the primary degradation pathway for glycol ethers is reaction with hydroxyl radicals (•OH). atamanchemicals.comoecd.orggreenpeace.org This reaction typically proceeds via H-atom abstraction from the C-H bonds. nih.gov For 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, this can lead to the formation of various peroxy and alkoxy radicals, which can then undergo further reactions to form products like aldehydes, ketones, and formates. nih.gov The half-life of DPGME in the air has been estimated to be between 3.4 and 5.3 hours. atamanchemicals.comoecd.orggreenpeace.org
Metabolic Pathways: In biological systems, DPGME is known to undergo metabolism. Major pathways include conjugation with glucuronic acid and sulfate (B86663), as well as hydrolysis of the methoxy (B1213986) group to form dipropylene glycol. epa.gov A minor pathway involves the hydrolysis of the dipropylene glycol backbone to form propylene glycol methyl ether (PGME) and propylene glycol. epa.gov Understanding these pathways is crucial for assessing the toxicological profile of the compound.
Abiotic Degradation in Water and Soil: While biodegradation is a major fate process, abiotic degradation can also occur. This can involve hydrolysis of the ether linkages, although this is generally a slow process for glycol ethers. Advanced oxidation processes, as mentioned earlier, can significantly accelerate this degradation. researchgate.net
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition states, and product distributions. nih.gov These computational studies can complement experimental findings and help to elucidate complex reaction pathways that are difficult to study directly.
Table 4: Potential Transformation Products of 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
| Transformation Pathway | Key Reactants/Conditions | Potential Products |
| Atmospheric Oxidation | Hydroxyl radicals (•OH), O2, NOx nih.gov | Aldehydes, ketones, formates, nitrates nih.gov |
| Metabolism | Enzymes in biological systems | Glucuronide and sulfate conjugates, dipropylene glycol, propylene glycol methyl ether epa.gov |
| Advanced Oxidation Processes | O3, H2O2, UV light researchgate.netkirj.ee | Smaller organic acids, CO2, H2O |
Q & A
Q. What safety protocols should be followed when handling 2-Propanol, 1-(2-methoxy-1-methylethoxy)- in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
- Ventilation: Ensure fume hoods are used to avoid inhalation of vapors or aerosols. Local exhaust ventilation is critical during synthesis or large-scale handling .
- Emergency Measures: For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention .
- Storage: Store in airtight containers away from oxidizers and heat sources. No specific temperature requirements are documented, but standard flammable liquid protocols apply .
Q. What are the standard laboratory synthesis routes for 2-Propanol, 1-(2-methoxy-1-methylethoxy)-?
Methodological Answer:
- Williamson Ether Synthesis: React 2-propanol derivatives with alkyl halides or sulfonates under basic conditions (e.g., NaOH or KOH). For example, 1-(2-hydroxypropoxy)-2-propanol can be methylated using methyl iodide in the presence of a base .
- Propylene Oxide Addition: Add propylene oxide to methanol in a stepwise manner under controlled temperature (e.g., 40–60°C) with acid catalysis. This method is scalable but requires careful monitoring to avoid over-oxidation .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify characteristic peaks (e.g., methoxy groups at δ 3.2–3.5 ppm, hydroxyl protons at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS): Use electron ionization (EI-MS) to observe the molecular ion peak at m/z 148.20 (CHO) and fragmentation patterns (e.g., loss of methoxy groups) .
- Infrared (IR) Spectroscopy: Confirm ether (C-O-C) stretches at 1100–1250 cm and hydroxyl (-OH) bands at 3200–3600 cm .
Advanced Research Questions
Q. What analytical methods are employed to quantify 2-Propanol, 1-(2-methoxy-1-methylethoxy)- in biological matrices during exposure studies?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the compound (e.g., silylation) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Monitor ions at m/z 148 (quantitative) and 103 (qualitative) .
- Urinary Biomonitoring: Analyze free, unmetabolized parent compounds in urine using solid-phase microextraction (SPME) coupled with GC-MS. Detection limits are typically ≤5 µg/L .
Q. How can researchers resolve contradictions in toxicity data across studies?
Methodological Answer:
- Study Design Evaluation: Compare exposure routes (e.g., inhalation vs. dermal), concentrations, and durations. For example, acute oral toxicity (LD > 2000 mg/kg) may conflict with respiratory irritation observed at lower airborne concentrations (e.g., 50 ppm) .
- Dose-Response Modeling: Apply benchmark dose (BMD) analysis to reconcile discrepancies between in vitro cytotoxicity (e.g., IC values) and in vivo findings .
Q. What strategies optimize reaction yields while minimizing byproducts during synthesis?
Methodological Answer:
- Catalyst Screening: Test acidic (e.g., HSO) vs. basic (e.g., KCO) catalysts. Basic conditions favor Williamson ether synthesis with fewer side reactions (e.g., elimination) .
- Temperature Control: Maintain reactions at 50–70°C to balance reaction rate and selectivity. Higher temperatures (>80°C) risk decomposition, evidenced by GC-MS detection of propylene oxide residues .
Q. How does stereochemistry impact the compound’s physicochemical properties and applications?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers. For example, (R)- and (S)-isomers exhibit different polarities (logP: 0.6 vs. 0.5) due to methoxy group orientation .
- Property Comparison: Stereoisomers may vary in boiling points (Δ ~2–3°C) and solubility in polar solvents (e.g., water solubility decreases with bulkier substituents) .
Data Contradiction Analysis
Q. Why do some studies report negligible environmental persistence, while others highlight bioaccumulation risks?
Methodological Answer:
- Hydrolysis Rate Variability: Assess hydrolysis half-lives under different pH conditions. For example, the compound degrades rapidly in acidic media (t < 24 hours) but persists in neutral water (t > 7 days) .
- Bioaccumulation Factor (BAF) Modeling: Use quantitative structure-activity relationship (QSAR) models to predict BAF. Experimental logP (0.6) suggests low bioaccumulation, but metabolite toxicity (e.g., methoxyacetic acid) may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
